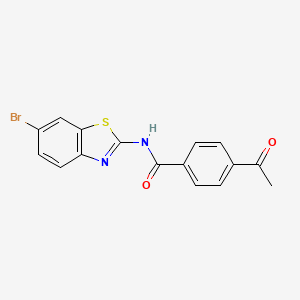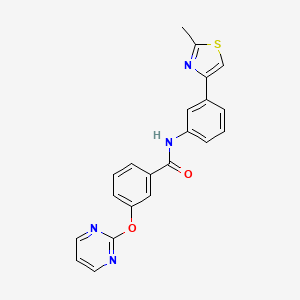
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide, commonly known as MPTP, is a chemical compound that has been used extensively in scientific research. It is a potent neurotoxin that has been used to study Parkinson's disease in animal models.
Aplicaciones Científicas De Investigación
Electrophoretic Separation and Quality Control
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide and related substances, such as NDI and CPB, have been used in nonaqueous capillary electrophoresis, specifically for imatinib mesylate and its related substances. This method is promising for quality control in pharmaceutical applications (Ye et al., 2012).
Histone Deacetylase Inhibition
MGCD0103, a derivative of N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide, shows selective inhibition of certain histone deacetylases, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Metabolism in Cancer Treatment
Flumatinib, a derivative, is a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, showing the importance of understanding its metabolism in human patients for effective cancer therapy (Gong et al., 2010).
Antiviral Activity
Benzamide-based derivatives have been synthesized and tested for their antiviral activities against the H5N1 influenza virus, showing significant potential in antiviral drug development (Hebishy et al., 2020).
Antibacterial and Antifungal Properties
Heterocyclic compounds derived from N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide have been synthesized and shown antibacterial and antifungal activities, important for developing new antimicrobial drugs (Patel & Patel, 2015).
Anti-Inflammatory Potential
Derivatives have been prepared and tested for anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related conditions (Kalsi et al., 1990).
Interaction with Proteins
Studies have investigated the binding of benzamide derivatives with bovine serum albumin, contributing to understanding drug-protein interactions for pharmaceutical development (Meng et al., 2012).
Propiedades
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-14-24-19(13-28-14)15-5-2-7-17(11-15)25-20(26)16-6-3-8-18(12-16)27-21-22-9-4-10-23-21/h2-13H,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUOXRDOLNKDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

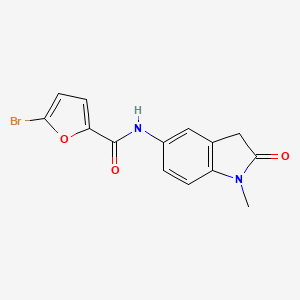
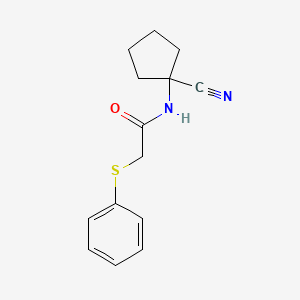
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)
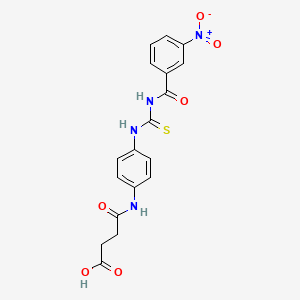
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)
![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)
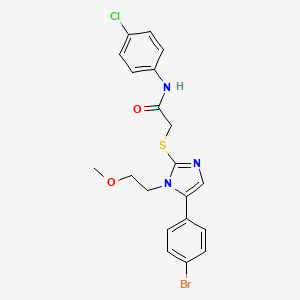
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)
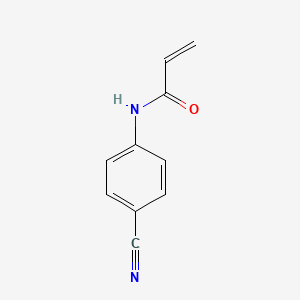
![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)
![1-Methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2380346.png)
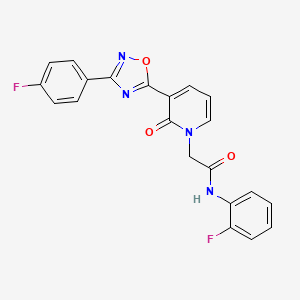
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)
